

Technical Guide: Acetaminophen Mercapturate Disodium Salt

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Compound of Interest

Compound Name: *Acetaminophen Mercapturate Disodium Salt*
Cat. No.: *B1157603*

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Physicochemical Profiling, Solubility Protocols, and Bioanalytical Applications[1]

Executive Summary

Acetaminophen Mercapturate (APAP-NAC) is the terminal downstream metabolite of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). Its quantification is the gold standard for assessing glutathione depletion and covalent binding potential in acetaminophen (APAP) hepatotoxicity studies.

While the free acid form (CAS 52372-86-8) is the biological metabolite, the Disodium Salt form is frequently utilized in in vitro reagent preparation to enhance dissolution kinetics and stability in aqueous buffers. This guide provides a rigorous technical analysis of the solubility profile, handling protocols, and analytical detection of Acetaminophen Mercapturate, bridging the gap between raw chemical data and reliable experimental application.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Understanding the fundamental chemistry of the disodium salt versus the free acid is critical for accurate molarity calculations in stock preparation.

Property	Acetaminophen Mercapturate (Free Acid)	Acetaminophen Mercapturate (Disodium Salt)
CAS Number	52372-86-8	N/A (Commercially variable)
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₅ S	C ₁₃ H ₁₄ N ₂ Na ₂ O ₅ S
Molecular Weight	312.34 g/mol	356.30 g/mol
Appearance	Off-white to pale yellow solid	Light brown to off-white solid
pKa (Predicted)	Carboxyl: ~3.5; Phenol: ~9.5	N/A (Salt form)
Storage	-20°C (Hygroscopic)	-20°C (Highly Hygroscopic)



Critical Note on Stoichiometry: When converting mass to moles for the Disodium Salt, you must use the MW of 356.30 g/mol. If your protocol requires an equivalent concentration of the free metabolite, apply a conversion factor of 0.877 (312.34 / 356.30).

Solubility Profile & Dissolution Data

The solubility of Acetaminophen Mercapturate is heavily dependent on solvent polarity and pH. The disodium salt is engineered to improve aqueous uptake, but it remains sensitive to the common ion effect and pH shifts.

Quantitative Solubility Data (Free Acid Reference vs. Salt)

Solvent	Solubility (Free Acid)	Solubility (Disodium Salt)	Protocol Notes
Water (pH 7.0)	~10 mg/mL (32 mM)	> 50 mg/mL (Est.)*	Salt dissociates rapidly; pH dependent.
DMSO	~250 mg/mL (800 mM)	Slightly Soluble**	DMSO solvates the organic core well; salts may aggregate.
Ethanol	~25 mg/mL	Poor	Salts typically precipitate in pure EtOH.
PBS (pH 7.2)	~2-5 mg/mL	High	Phosphate buffer maintains ionization.

*Note: Disodium salt solubility in water is thermodynamically higher than the free acid due to ionic dissociation, but commercial "Slightly Soluble" ratings often refer to kinetic dissolution without sonication. **Caution: Disodium salts often exhibit poorer solubility in pure organic solvents (DMSO/MeOH) compared to their free acid counterparts due to the high lattice energy of the ionic bond.

Mechanistic Insight: The "Salting Out" Risk

In high-salt buffers (e.g., Krebs-Henseleit), the common ion effect can suppress the solubility of the disodium salt.

- Recommendation: Dissolve the disodium salt in pure water (Milli-Q) first to create a concentrated stock (e.g., 10 mM), then dilute into the final buffer. This prevents initial precipitation.

Experimental Protocols

Protocol A: Preparation of Self-Validating Stock Solutions

Objective: Create a stable 10 mM stock solution for LC-MS calibration.

- Calculations:

- Target Concentration: 10 mM^{[1][2]}
- Volume: 10 mL
- Required Mass (Disodium Salt):
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- Weighing: Weigh 35.63 mg ± 0.1 mg into a amber glass vial (light sensitive).
- Solvent Addition (The "Hybrid" Method):
 - Step 1: Add 500 µL of DMSO to the solid. Vortex for 30 seconds. (Ensures complete solvation of the organic scaffold).
 - Step 2: Add 9.5 mL of degassed Milli-Q water.
 - Result: A 5% DMSO aqueous stock that is stable and precipitate-free.
- Validation:
 - Aliquot into cryovials (200 µL).
 - Store at -80°C.
 - QC Check: Thaw one vial, centrifuge at 10,000 x g for 5 mins. Analyze supernatant by UV (254 nm). If pellet is visible, solubility limit was exceeded.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

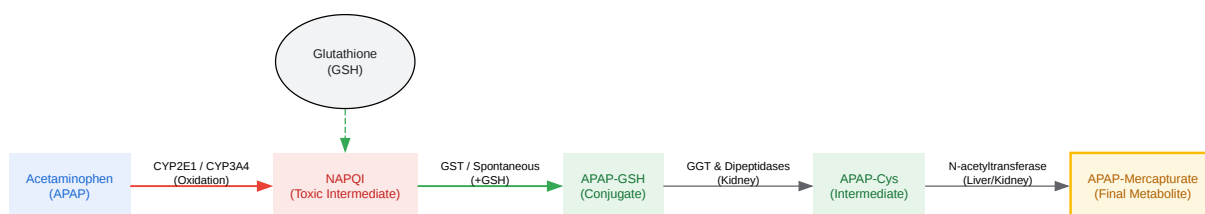
Objective: Empirically determine solubility in a novel vehicle.

- Add excess solid (~50 mg) to 1 mL of solvent.
- Incubate at 25°C or 37°C with constant agitation (orbital shaker) for 24 hours.
- Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

- Filter supernatant (0.22 μm PVDF). Avoid Nylon filters as they may bind the phenolic moiety.
- Dilute filtrate 1:100 and quantify via HPLC against a known standard curve.

Biological Context: The Mercapturic Acid Pathway

Acetaminophen mercapturate is the final stable biomarker of the oxidative stress pathway. Understanding its formation is crucial for interpreting solubility data in the context of biological fluids (urine/plasma).

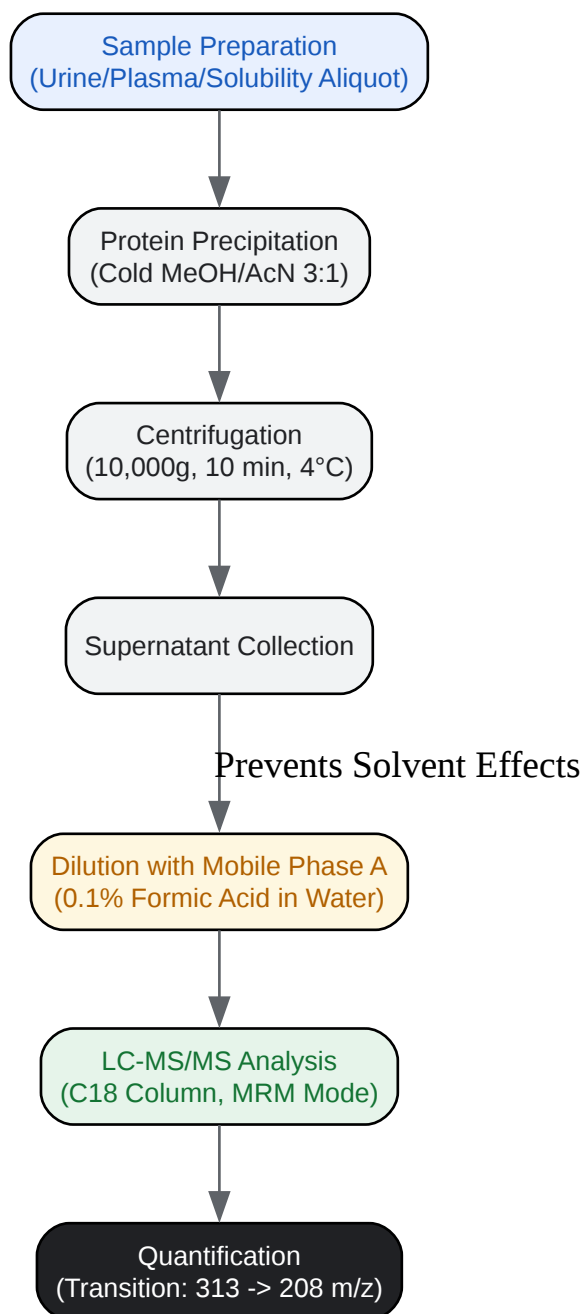


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Figure 1: The metabolic trajectory of Acetaminophen. The Mercapturate (APAP-NAC) is the stable, water-soluble excretion product formed after renal processing of the glutathione conjugate.

Analytical Analytical Workflow (LC-MS/MS)

For researchers detecting this compound in solubility studies or biological matrices, the following workflow ensures data integrity.



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Figure 2: Standardized analytical workflow for Acetaminophen Mercapturate quantification. The dilution step is critical to match the mobile phase and prevent peak distortion.

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